Cas no 31084-61-4 (3-chloro-N-(2-methylpropyl)aniline)
3-chloro-N-(2-methylpropyl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-chloro-N-(2-methylpropyl)-
- 3-Chloro-N-isobutylaniline
- 3-chloro-N-(2-methylpropyl)aniline
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- MDL: MFCD11144425
- Inchi: 1S/C10H14ClN/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3
- InChI Key: PTLNIYWECMRGTF-UHFFFAOYSA-N
- SMILES: C1(NCC(C)C)=CC=CC(Cl)=C1
Computed Properties
- Exact Mass: 183.081
- Monoisotopic Mass: 183.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
3-chloro-N-(2-methylpropyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247902-1g |
3-chloro-N-(2-methylpropyl)aniline |
31084-61-4 | 1g |
$284.0 | 2023-09-15 | ||
| Enamine | EN300-247902-5g |
3-chloro-N-(2-methylpropyl)aniline |
31084-61-4 | 5g |
$825.0 | 2023-09-15 | ||
| Enamine | EN300-247902-10g |
3-chloro-N-(2-methylpropyl)aniline |
31084-61-4 | 10g |
$1224.0 | 2023-09-15 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053351-1g |
3-Chloro-N-(2-methylpropyl)aniline |
31084-61-4 | 95% | 1g |
¥1554.0 | 2023-03-30 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053351-5g |
3-Chloro-N-(2-methylpropyl)aniline |
31084-61-4 | 95% | 5g |
¥4515.0 | 2023-03-30 | |
| Ambeed | A1080634-1g |
3-Chloro-N-(2-methylpropyl)aniline |
31084-61-4 | 95% | 1g |
$226.0 | 2024-04-20 | |
| Ambeed | A1080634-5g |
3-Chloro-N-(2-methylpropyl)aniline |
31084-61-4 | 95% | 5g |
$658.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345011-50mg |
3-Chloro-N-isobutylaniline |
31084-61-4 | 95% | 50mg |
¥5157.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345011-100mg |
3-Chloro-N-isobutylaniline |
31084-61-4 | 95% | 100mg |
¥6300.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345011-250mg |
3-Chloro-N-isobutylaniline |
31084-61-4 | 95% | 250mg |
¥6130.00 | 2024-08-02 |
3-chloro-N-(2-methylpropyl)aniline Suppliers
3-chloro-N-(2-methylpropyl)aniline Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-chloro-N-(2-methylpropyl)aniline
3-Chloro-N-(2-Methylpropyl)aniline (CAS No. 31084-61-4): An Overview of Its Properties, Applications, and Recent Research
3-Chloro-N-(2-methylpropyl)aniline (CAS No. 31084-61-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a chlorinated benzene ring and an amino group substituted with a 2-methylpropyl chain. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic processes.
The molecular formula of 3-chloro-N-(2-methylpropyl)aniline is C10H14ClN, and its molecular weight is approximately 187.68 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane. Its melting point is around -20°C, and the boiling point is approximately 250°C at atmospheric pressure.
In terms of synthesis, 3-chloro-N-(2-methylpropyl)aniline can be prepared through several methods. One common approach involves the reaction of 3-chloroaniline with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product with high yield and purity. Another method involves the reductive amination of 3-chlorobenzaldehyde with 2-methylpropanamine using a suitable reducing agent like sodium borohydride or hydrogen gas over a palladium catalyst.
The chemical properties of 3-chloro-N-(2-methylpropyl)aniline are influenced by its functional groups. The presence of the chloro substituent on the benzene ring can affect the compound's reactivity and stability, making it useful in various chemical reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution. The amino group, particularly when substituted with an alkyl chain, can participate in hydrogen bonding and other intermolecular interactions, which can be crucial for its applications in pharmaceuticals and materials science.
In the pharmaceutical industry, 3-chloro-N-(2-methylpropyl)aniline has been explored as an intermediate in the synthesis of several drugs and drug candidates. Its unique structure allows it to serve as a building block for compounds with diverse biological activities. For instance, recent studies have shown that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties, making them promising candidates for the development of new therapeutic agents.
One notable application of 3-chloro-N-(2-methylpropyl)aniline is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety disorders. The amino group in this compound can be modified to introduce additional functional groups that enhance its binding affinity to serotonin transporters, thereby improving its efficacy as an SSRI.
Beyond pharmaceuticals, 3-chloro-N-(2-methylpropyl)aniline has found applications in other areas such as agrochemicals and materials science. In agrochemical research, it has been used as an intermediate in the synthesis of herbicides and fungicides due to its ability to enhance the bioactivity of these compounds. In materials science, the compound has been investigated for its potential use in the development of novel polymers and coatings with improved mechanical properties and chemical resistance.
Recent research studies have further expanded our understanding of the properties and applications of 3-chloro-N-(2-methylpropyl)aniline. For example, a study published in the *Journal of Organic Chemistry* reported on the use of this compound as a key intermediate in the synthesis of novel fluorescent dyes for bioimaging applications. The researchers demonstrated that derivatives of 3-chloro-N-(2-methylpropyl)anamine exhibited high quantum yields and excellent photostability, making them suitable for use in fluorescence microscopy and other imaging techniques.
Another study published in *Chemical Communications* explored the use of 3-chloro-N-(2-methylpropyl)anamine in the development of new catalysts for asymmetric synthesis. The researchers synthesized a series of chiral ligands derived from this compound and demonstrated their effectiveness in promoting enantioselective reactions with high yields and excellent enantiomeric excesses (ee). These findings highlight the potential of 3-chloro-N-(2-methylpropyl)anamine as a valuable starting material for the preparation of chiral catalysts with diverse applications.
In conclusion, 3-chloro-N-(2-methylpropyl)anamine (CAS No. 31084-61-4) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure makes it an attractive intermediate for synthetic chemistry, pharmaceutical research, agrochemical development, materials science, and more. Ongoing research continues to uncover new possibilities for this versatile compound, underscoring its importance in modern scientific endeavors.
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